[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O2/c1-3-5(8)6(7(9,10)11)12-13(3)2-4(14)15/h2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXFUPHNMRHCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299405-26-8 | |
| Record name | 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of 1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole
The synthesis begins with the preparation of the pyrazole backbone. A common precursor is 1-methyl-3-(trifluoromethyl)-1H-pyrazole, synthesized via cyclocondensation of methyl hydrazine with trifluoromethyl-substituted diketones. Key parameters include:
-
Reaction Medium : Aqueous ethanol or water, avoiding organic solvents to minimize side reactions.
-
Temperature : Maintained between 50–140°C to ensure complete cyclization while preventing decomposition.
-
Acid Catalyst : Sulfuric acid (0.001–0.25 equivalents) accelerates the reaction without requiring stoichiometric amounts, reducing costs.
This step yields large, platelet-shaped crystals of the pyrazole derivative, facilitating efficient filtration and washing.
Regioselective Bromination at Position 4
Bromination introduces the critical bromo substituent at position 4 of the pyrazole ring. The method from USRE44048E1 and Ambeed’s protocol (source 5) is adapted as follows:
Yield : Crude product obtained in near-quantitative yield (12.0 g from 10.0 g starting material).
Purity : 1H NMR confirms regioselectivity (δ 7.46 ppm for C4-H, singlet).
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Industrial protocols emphasize scalability and cost reduction:
-
Reactors : Tubular flow reactors for bromination and alkylation steps
Chemical Reactions Analysis
Types of Reactions
[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Biological Activities
The compound exhibits a wide range of biological activities, making it a subject of interest in pharmacological research:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7), glioblastoma (U-87 MG), and pancreatic cancer (PANC-1). For instance, certain derivatives showed IC50 values comparable to established chemotherapeutic agents like Tamoxifen .
- Antimicrobial Properties : Pyrazole derivatives are known for their antimicrobial activities, which include inhibition of bacterial growth and potential use against resistant strains .
- Anti-inflammatory Effects : Research indicates that compounds containing the pyrazole moiety can modulate inflammatory pathways, showing promise in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of several pyrazole derivatives synthesized from 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid. The results indicated that specific compounds exhibited potent cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. Notably, compounds with additional functional groups showed enhanced activity, suggesting that structural modifications can significantly impact efficacy .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of pyrazole derivatives synthesized from this compound. The results highlighted significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was linked to disruption of bacterial cell membranes and inhibition of protein synthesis, showcasing the potential for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrazole Ring
Halogen and Fluorinated Group Modifications
- [4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid (CAS: 1001518-81-5) Molecular Formula: C₇H₇BrF₂N₂O₂ Molecular Weight: 269.04 g/mol Key Difference: Replacement of the trifluoromethyl group at position 3 with a difluoromethyl group reduces molecular weight by ~32 g/mol and alters electronic properties (lower electron-withdrawing effect).
[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid (CAS: 1946828-36-9)
Substituent Absence or Replacement
- 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid Molecular Formula: C₇H₇F₃N₂O₂ Molecular Weight: 224.14 g/mol Key Difference: Absence of the bromo group at position 4 reduces molecular weight by ~77 g/mol.
- [4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid Molecular Formula: C₇H₇F₃N₃O₂ Molecular Weight: 238.15 g/mol Key Difference: Replacement of bromo with an amino group increases nucleophilicity and alters solubility. This derivative is more suitable for synthesizing pH-sensitive prodrugs or metal-chelating agents.
Chain Length Modifications in the Acid Moiety
- 3-[4-Bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid (CAS: 1001518-85-9) Molecular Formula: C₈H₈BrF₃N₂O₂ Molecular Weight: 301.06 g/mol Key Difference: The acetic acid chain is extended to propanoic acid. The longer chain increases hydrophobicity (logP ~1.2 vs. ~0.8 for the target compound) and may enhance binding to hydrophobic pockets in proteins.
Positional Isomerism and Functional Group Additions
- 2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS: 1795426-60-6)
Comparative Data Table
Biological Activity
[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a unique trifluoromethyl group, which is known to enhance biological activity in various chemical entities. The following sections will detail its synthesis, biological activity, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 287.04 g/mol. The structure includes a pyrazole ring substituted with bromine and trifluoromethyl groups, contributing to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H6BrF3N2O2 |
| Molecular Weight | 287.04 g/mol |
| InChI Key | DHXFUPHNMRHCSK-UHFFFAOYSA-N |
| Appearance | Powder |
Biological Activity
Research indicates that compounds with a pyrazole core exhibit a range of biological activities, including anti-inflammatory, analgesic, and antiparasitic effects. The specific activities of this compound have been explored in several studies.
Anti-inflammatory Activity
A review highlighted that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound demonstrated IC50 values ranging from 60 to 69 μg/mL against COX enzymes, indicating effective inhibition comparable to standard anti-inflammatory drugs like diclofenac .
Antiparasitic Activity
In studies focusing on antiparasitic effects, derivatives of pyrazole have shown promising results. For example, modifications in the pyrazole structure can lead to variations in potency against parasites, with some derivatives achieving EC50 values as low as 0.025 μM. Although specific data on this compound's antiparasitic activity is limited, the presence of the trifluoromethyl group is expected to enhance its efficacy .
Case Studies and Experimental Findings
Several experimental studies have evaluated the biological activities of similar compounds:
- Anti-inflammatory Studies : In one study, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit COX enzymes. The most potent compounds showed IC50 values significantly lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antiparasitic Efficacy : Another study investigated the efficacy of various substituted pyrazoles against parasitic infections. The findings suggested that structural modifications could lead to enhanced bioactivity, particularly through the incorporation of electron-withdrawing groups like trifluoromethyl .
- Metabolic Stability : Research into the metabolic stability of pyrazole derivatives indicated that certain substitutions could improve solubility and reduce clearance rates in human liver microsomes, suggesting a potential for better bioavailability in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, and how can by-product formation be minimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including pyrazole ring formation followed by bromination and acetic acid side-chain introduction. Key steps include:
- Condensation : Reacting hydrazine derivatives with β-keto esters to form the pyrazole core .
- Bromination : Electrophilic bromination at the 4-position using reagents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-bromination .
- Side-chain modification : Coupling the pyrazole ring with acetic acid derivatives via alkylation or nucleophilic substitution .
- By-product mitigation : Use of chromatographic purification (e.g., silica gel or HPLC) to isolate the target compound from halogenated impurities .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., trifluoromethyl at C3, bromine at C4) and confirms acetic acid linkage .
- X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths/angles, while ORTEP-III visualizes molecular geometry .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₈H₇BrF₃N₂O₂) and detects isotopic patterns for bromine .
Q. How does the bromine substituent influence reactivity compared to chlorine or methyl groups in analogous pyrazole derivatives?
- Methodological Answer :
- Electrophilicity : Bromine’s larger atomic radius increases steric hindrance, slowing nucleophilic substitution compared to chlorine .
- Electronic effects : The electron-withdrawing nature of Br enhances the acidity of the pyrazole N-H, affecting coordination in metal complexes .
- Comparative studies : Synthesize chloro/methyl analogs and compare reaction rates (e.g., Suzuki couplings) via kinetic assays .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered trifluoromethyl groups) be resolved during structure refinement?
- Methodological Answer :
- Disorder modeling : Use SHELXL’s PART instruction to refine disordered CF₃ groups with split positions and anisotropic displacement parameters .
- Validation tools : Check R-factor convergence and ADPs (Atomic Displacement Parameters) using Coot or OLEX2 to ensure model accuracy .
- Low-temperature data : Collect diffraction data at 100 K to reduce thermal motion artifacts .
Q. What mechanistic insights explain the compound’s biological activity in enzyme inhibition studies?
- Methodological Answer :
- Docking simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes (e.g., cyclooxygenase or HDACs) .
- Structure-activity relationships (SAR) : Compare inhibitory IC₅₀ values of bromo vs. chloro analogs to assess halogen-dependent efficacy .
- Kinetic assays : Use fluorescence polarization or SPR (Surface Plasmon Resonance) to measure binding affinity and kinetics .
Q. What computational strategies are effective for predicting the compound’s stability under physiological conditions?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess hydrolysis susceptibility of the acetic acid moiety .
- MD simulations : Simulate solvation in water/lipid bilayers to predict membrane permeability and metabolic degradation pathways .
- pKa prediction : Use MarvinSketch or ACD/Labs to estimate ionization states affecting bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
